
1,8-Dihydroxy-3-methoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dihydroxy-3-methoxyanthracene-9,10-dione is an organic compound with the molecular formula C15H10O5. It is a derivative of anthraquinone, characterized by the presence of hydroxyl and methoxy groups on the anthracene ring. This compound is known for its vibrant orange color and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Dihydroxy-3-methoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methylation of 1,8-dihydroxyanthraquinone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dihydroxy-3-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
1,8-Dihydroxy-3-methoxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives and as a reagent in organic synthesis.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of study in pharmacology and biochemistry.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,8-dihydroxy-3-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits certain enzymes involved in cellular metabolism, leading to its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1,8-Dihydroxy-3-methoxyanthracene-9,10-dione can be compared with other similar compounds such as:
1,8-Dihydroxyanthraquinone: Lacks the methoxy group, resulting in different chemical properties and reactivity.
1,8-Dihydroxy-3-methylanthracene-9,10-dione: Has a methyl group instead of a methoxy group, leading to variations in biological activity and applications.
Dantron (1,8-Dihydroxyanthraquinone): Known for its use as a laxative, it shares structural similarities but differs in its specific applications and effects.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
57754-80-0 |
|---|---|
Molekularformel |
C15H10O5 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
1,8-dihydroxy-3-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c1-20-7-5-9-13(11(17)6-7)15(19)12-8(14(9)18)3-2-4-10(12)16/h2-6,16-17H,1H3 |
InChI-Schlüssel |
ZMPLLBBFALVVAF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-2,3-dihydrotriazolo[4,5-b]pyridin-7-one](/img/structure/B15251662.png)
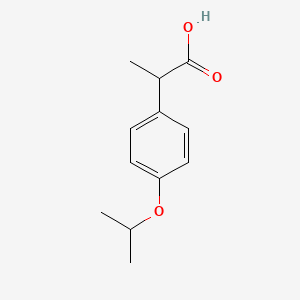
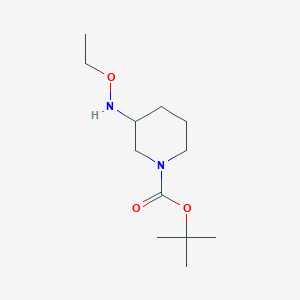
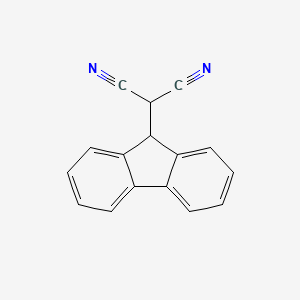
![2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone](/img/structure/B15251694.png)
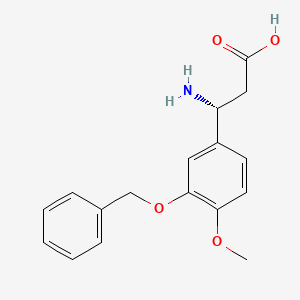
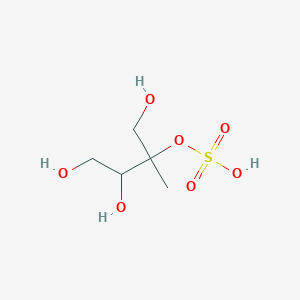
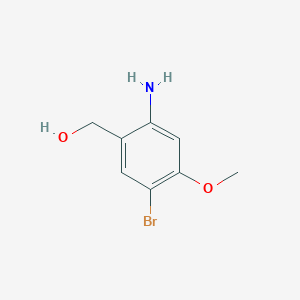
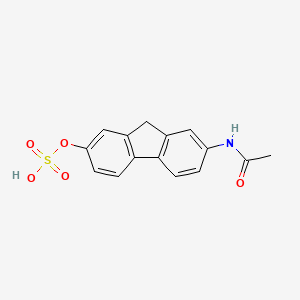
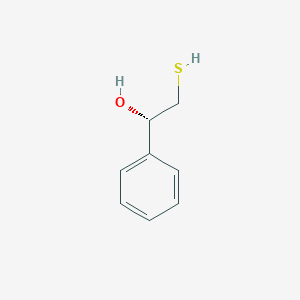

![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)


